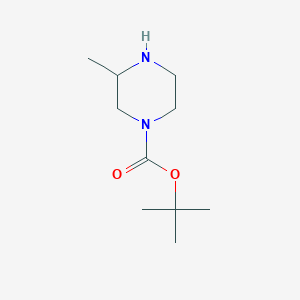

Tert-butyl 3-methylpiperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLPQHJYUZTHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373555 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120737-59-9 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1-Boc-3-methylpiperazine

Introduction: The Significance of (R)-1-Boc-3-methylpiperazine in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmacologically active compounds. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this important class of heterocyles, chiral substituted piperazines, such as (R)-1-Boc-3-methylpiperazine, have garnered significant attention. The introduction of a stereocenter at the 3-position allows for a three-dimensional exploration of chemical space, often leading to enhanced target affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms renders the other amenable to a wide range of chemical transformations, making (R)-1-Boc-3-methylpiperazine a versatile and highly valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the primary synthetic pathways to this key chiral building block, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to the Enantioselective Synthesis of (R)-1-Boc-3-methylpiperazine

The synthesis of (R)-1-Boc-3-methylpiperazine can be broadly categorized into two main strategies: the resolution of a racemic mixture and de novo asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost, and the availability of starting materials and specialized reagents.

1. The Classical Approach: Synthesis of Racemic 2-Methylpiperazine and Subsequent Chiral Resolution

This widely employed and industrially scalable pathway involves the initial synthesis of racemic 2-methylpiperazine, followed by separation of the enantiomers using a chiral resolving agent. The desired (R)-enantiomer is then protected with a Boc group.

Synthesis of Racemic 2-Methylpiperazine

A common and cost-effective method for the synthesis of racemic 2-methylpiperazine is the cyclocondensation of ethylenediamine with a propylene-derived synthon, such as propylene glycol or propylene oxide.[1][2] An alternative approach involves the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine.

Experimental Protocol: Synthesis of Racemic 2-Methylpiperazine from Ethylenediamine and Propylene Glycol [1][2]

-

Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, charge ethylenediamine, propylene glycol, and a copper-based catalyst (e.g., copper chromite).

-

Reaction Conditions: Pressurize the reactor with hydrogen gas and heat the mixture to a temperature of 180-220°C.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting materials are consumed.

-

Work-up and Isolation: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The crude 2-methylpiperazine is then purified by fractional distillation.

Chiral Resolution of Racemic 2-Methylpiperazine

The separation of the (R)- and (S)-enantiomers of 2-methylpiperazine is most commonly achieved through diastereomeric salt formation with a chiral acid.[3][4] L-(+)-tartaric acid is a widely used and cost-effective resolving agent for isolating (R)-2-methylpiperazine.[5] The principle of this resolution lies in the differential solubility of the two diastereomeric salts formed: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate.

Experimental Protocol: Chiral Resolution of 2-Methylpiperazine with L-(+)-Tartaric Acid [3][4]

-

Salt Formation: In a suitable reaction vessel, dissolve L-(+)-tartaric acid in a solvent such as water or a mixture of water and a lower alcohol (e.g., methanol, ethanol). Add the racemic 2-methylpiperazine to the solution. The molar ratio of 2-methylpiperazine to tartaric acid is a critical parameter and is typically optimized to maximize the yield and enantiomeric excess of the desired diastereomeric salt.

-

Crystallization: Heat the mixture to ensure complete dissolution of the salts. Allow the solution to cool slowly and undisturbed to room temperature. The less soluble (R)-2-methylpiperazine-(L)-tartrate salt will preferentially crystallize. Seeding with a small amount of the pure diastereomeric salt can aid in inducing crystallization.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble (S)-2-methylpiperazine-(L)-tartrate salt.

-

Liberation of the Free Amine: Suspend the isolated (R)-2-methylpiperazine-(L)-tartrate salt in water and add a base, such as sodium hydroxide or potassium carbonate, to neutralize the tartaric acid and liberate the free (R)-2-methylpiperazine.

-

Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., dichloromethane, toluene). Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield (R)-2-methylpiperazine.

Boc Protection of (R)-2-Methylpiperazine

The final step in this pathway is the selective mono-protection of the more sterically accessible nitrogen atom of (R)-2-methylpiperazine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent for this transformation.[6]

Experimental Protocol: Synthesis of (R)-1-Boc-3-methylpiperazine [6]

-

Reaction Setup: Dissolve (R)-2-methylpiperazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled solution of (R)-2-methylpiperazine. The molar ratio of Boc₂O to the piperazine is typically kept close to 1:1 to favor mono-protection.

-

Reaction Conditions: Stir the reaction mixture at 0°C for a short period and then allow it to warm to room temperature. Continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (R)-1-Boc-3-methylpiperazine.

2. De Novo Asymmetric Synthesis

An alternative to chiral resolution is the construction of the chiral piperazine ring from a chiral starting material. This approach avoids the potential loss of material associated with resolution and can be more atom-economical.

Synthesis from Chiral Auxiliaries: The Phenylglycinol Approach

One established method for the asymmetric synthesis of (R)-2-methylpiperazine involves the use of a chiral auxiliary, such as (R)-(-)-phenylglycinol.[7] This strategy relies on the diastereoselective formation of a piperazinone intermediate, followed by reduction and removal of the auxiliary.

The key steps in this synthesis are:

-

Condensation of (R)-(-)-phenylglycinol with an N-protected glycine derivative.

-

Cyclization to form a chiral piperazinone.

-

Diastereoselective methylation at the C3 position.

-

Reductive removal of the carbonyl group and the chiral auxiliary to yield (R)-2-methylpiperazine.

This intermediate is then subjected to Boc protection as described in section 1.3.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages | Typical Overall Yield | Typical Enantiomeric Excess |

| Chiral Resolution | Ethylenediamine, Propylene Glycol, L-Tartaric Acid | Racemic synthesis, Diastereomeric salt formation, Resolution, Boc protection | Scalable, Cost-effective, Well-established | Can be lower yielding due to loss of one enantiomer, Requires optimization of resolution conditions | 30-40% | >98% |

| Asymmetric Synthesis (Chiral Auxiliary) | (R)-(-)-Phenylglycinol, N-Boc Glycine | Diastereoselective cyclization, Methylation, Reductive cleavage, Boc protection | High enantioselectivity, Avoids resolution | Requires a stoichiometric amount of a potentially expensive chiral auxiliary, Multi-step synthesis | 40-50% | >95% |

Visualizing the Synthetic Pathways

Caption: Key synthetic pathways to (R)-1-Boc-3-methylpiperazine.

Conclusion

The synthesis of (R)-1-Boc-3-methylpiperazine is a critical process in the development of numerous modern pharmaceuticals. The choice between a classical resolution-based approach and a de novo asymmetric synthesis depends on a variety of factors, including scalability, cost of goods, and the specific expertise and resources available to the synthetic chemist. The chiral resolution of racemic 2-methylpiperazine with L-tartaric acid remains a robust and industrially viable method. Asymmetric syntheses, while often more elegant and atom-economical, may require more specialized starting materials and reagents. A thorough understanding of these synthetic strategies is essential for any researcher or drug development professional working with this important chiral building block.

References

- Kambala, V. S. R., et al. (2003). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. New Journal of Chemistry, 27(9), 1315-1318.

- Nikolaidis, M., & Georgiadis, D. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(33), 19576-19600.

- Google Patents. (2022). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. (CN114349711B).

- ResearchGate. (2017). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts.

- Organic & Biomolecular Chemistry. (2014). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology.

- National Institutes of Health. (2020). Enantioselective synthesis of chiral BCPs.

- Organic Chemistry Portal. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines.

- National Institutes of Health. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.

- RSC Publishing. (2003). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts.

- Google Patents. (2013). Synthesis method of 2-methyl piperazine lomefloxacin. (CN102351843B).

- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.

- National Institutes of Health. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.

- ScienceOpen. (2008). Synthesis of 2-methyl piperazine from cyclo condensation of ethylene diamine and propylene glycol over promoted copper catalyst.

- National Institutes of Health. (2016). Enzymatic strategies for asymmetric synthesis.

- Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.

- ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.

- Google Patents. (2017). A kind of synthetic method of 1 BOC piperazines. (CN106543107A).

- Reddit. (2024). Mechanism: Synthesis of diketopiperazine from dipeptide methyl ester.

- Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.

- MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- ResearchGate. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst.

- ResearchGate. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.

- National Institutes of Health. (2021). Strategies for chiral separation: from racemate to enantiomer.

- National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.

- ResearchGate. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines.

- MDPI. (2023). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

Sources

- 1. Synthesis of 2-methyl piperazine from cyclo condensation of ethylene diamine and propylene glycol over promoted copper catalyst – ScienceOpen [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

(S)-1-Boc-3-methylpiperazine: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Abstract

(S)-1-Boc-3-methylpiperazine, a chiral derivative of piperazine, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its unique structural attributes, featuring a stereocenter adjacent to a reactive secondary amine and a strategically placed Boc-protecting group, render it an exceptionally versatile building block for synthesizing complex, high-value molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, ensuring a blend of technical accuracy and practical utility.

Introduction: The Strategic Importance of a Chiral Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting conditions from psychiatric disorders to oncology.[1][2] The introduction of chirality significantly enhances the potential for molecular recognition and binding affinity, as often only one enantiomer of a drug exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.[1][3]

(S)-1-Boc-3-methylpiperazine (CAS RN: 147081-29-6) capitalizes on this principle.[4] It provides a pre-defined stereocenter at the C3 position, which is crucial for establishing the three-dimensional architecture required for specific biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen allows for selective functionalization. The secondary amine at the N4 position serves as a versatile handle for introducing a wide array of substituents, making this compound an ideal starting point for building libraries of drug candidates.[5] Its stability and ease of handling further solidify its status as a preferred intermediate in complex synthetic pathways.[5]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of (S)-1-Boc-3-methylpiperazine are well-documented, ensuring researchers can confidently verify the identity and quality of their material.

Core Chemical Properties

The fundamental properties of (S)-1-Boc-3-methylpiperazine are summarized below. This data is aggregated from leading chemical suppliers and databases, providing a reliable reference standard.

| Property | Value | Source(s) |

| CAS Number | 147081-29-6 | [4][5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][5] |

| Molecular Weight | 200.28 g/mol | [4][5] |

| Appearance | White powder or oily solid to colorless/yellow liquid | [5][6] |

| Melting Point | 38-41 °C | [5] |

| Optical Rotation | [α]²⁰/D = -16 ± 2° (c=1 in 1,4-Dioxane) | [5] |

| Purity | ≥98-99% (HPLC, Chiral Purity) | [5] |

| IUPAC Name | tert-butyl (3S)-3-methylpiperazine-1-carboxylate | [4] |

| SMILES | C[C@H]1CN(CCN1)C(=O)OC(C)(C)C | [4] |

| InChIKey | FMLPQHJYUZTHQS-QMMMGPOBSA-N | [4] |

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum is a key identifier. While specific shifts can vary slightly based on the solvent used, the expected pattern includes signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet), and a series of multiplets corresponding to the diastereotopic protons of the piperazine ring.[7]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl and quaternary carbons of the Boc group, as well as the distinct carbons of the chiral piperazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum for the analogous (R)-enantiomer shows characteristic absorptions for N-H stretching (amine), C-H stretching (alkane), and a strong C=O stretch from the Boc-carbamate group.[8] Similar peaks are expected for the (S)-enantiomer.

Synthesis and Purification Protocol

A reliable and scalable synthesis is critical for any valuable building block. The most common and efficient method for preparing (S)-1-Boc-3-methylpiperazine is the selective N-Boc protection of the more sterically accessible nitrogen in (S)-2-methylpiperazine.

Experimental Workflow: Selective N-Boc Protection

This protocol details a standard lab-scale synthesis adapted from established procedures.[6][9]

Materials:

-

(S)-2-methylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (S)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Causality Insight: DCM is an excellent solvent for this reaction as it is relatively non-polar, dissolves both reactants, and is unreactive under these conditions. The initial cooling helps to moderate the exothermicity of the reaction.

-

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in DCM to the cooled piperazine solution over 15-30 minutes.

-

Causality Insight: Slow addition of Boc₂O is crucial. It ensures selective protection at the less sterically hindered N4 position, minimizing the formation of the di-protected byproduct.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by adding deionized water.

-

Causality Insight: Quenching with water hydrolyzes any remaining Boc₂O and helps to dissolve inorganic byproducts.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x volumes). Combine the organic phases.

-

Washing: Wash the combined organic layer with saturated sodium chloride solution (brine).

-

Causality Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid or oil can be purified further by column chromatography if necessary, though this reaction often yields a product of high purity (84-94% yield).[6][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (S)-1-Boc-3-methylpiperazine.

Reactivity and Strategic Applications in Synthesis

The true value of (S)-1-Boc-3-methylpiperazine lies in its predictable and versatile reactivity, which allows for its strategic incorporation into larger molecules.

Deprotection of the Boc Group

The Boc group is a robust protecting group that is stable to a wide range of conditions but can be readily removed under acidic conditions.

-

Standard Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in dioxane or methanol, efficiently cleaves the Boc group to reveal the free secondary amine at the N1 position.

-

Mechanism: The acid protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, regenerating the amine. This process is clean and typically high-yielding.

Functionalization of the N4-Amine

With the N1 position protected, the secondary amine at N4 is available for a variety of transformations:

-

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.

-

N-Acylation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic systems.

This differential reactivity between the two nitrogen atoms is the key to its utility as a synthetic intermediate.

Role as a Versatile Synthetic Scaffold

The ability to sequentially functionalize both nitrogen atoms makes (S)-1-Boc-3-methylpiperazine a powerful scaffold for building molecular diversity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-1-Boc-3-methylpiperazine | 147081-29-6 [chemicalbook.com]

- 7. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR [m.chemicalbook.com]

- 8. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Tert-butyl 3-methylpiperazine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

CAS Number: 120737-59-9

This technical guide provides an in-depth exploration of tert-butyl 3-methylpiperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Strategic Importance of the Methylpiperazine Scaffold

The piperazine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability. The introduction of a methyl group at the 3-position creates a chiral center, allowing for stereospecific interactions with biological targets, which can lead to enhanced potency and selectivity of drug candidates. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental in synthetic strategies, enabling regioselective functionalization of the second nitrogen atom. This strategic combination of features makes this compound, particularly its chiral enantiomers, a highly sought-after intermediate in the synthesis of complex bioactive molecules targeting a wide range of diseases, including those of the central nervous system.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the selective N-Boc protection of 2-methylpiperazine. The choice of reaction conditions is critical to ensure mono-protection and avoid the formation of the di-Boc-protected byproduct.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-methylpiperazine-1-carboxylate

This protocol is adapted from established literature procedures for the synthesis of the (S)-enantiomer.[2] A similar procedure can be followed using racemic 2-methylpiperazine to obtain the title compound.

Materials:

-

(S)-2-methylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-2-methylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in dichloromethane to the cooled solution of the amine. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-protection.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, (S)-tert-butyl 3-methylpiperazine-1-carboxylate, can be purified by flash chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Dichloromethane as Solvent: Provides good solubility for both the starting material and the Boc-protected product, and is relatively unreactive under the reaction conditions.

-

Low Temperature Addition of Boc₂O: The reaction between the amine and Boc anhydride is exothermic. Adding the reagent at 0 °C helps to control the reaction rate, minimizing the formation of the di-protected piperazine and other side products.

-

Aqueous Work-up: This step removes water-soluble byproducts and unreacted reagents. The brine wash helps to remove residual water from the organic layer.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the preparation of (S)-tert-butyl 3-methylpiperazine-1-carboxylate.

Spectroscopic and Physical Properties

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and quality control.

Physical Properties

| Property | Value | Source |

| CAS Number | 120737-59-9 (racemic) | |

| 147081-29-6 ((S)-enantiomer) | [3] | |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [4] |

| Molecular Weight | 200.28 g/mol | [4] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 42.0 to 46.0 °C ((S)-enantiomer) | |

| Optical Rotation | -15.0 to -19.0 deg (c=1, dioxane) ((S)-enantiomer) |

Spectroscopic Data

The following data is based on reported spectra for this compound and closely related analogues.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | m | 1H | CH (piperazine ring) |

| ~3.4 | m | 2H | CH₂ (piperazine ring) |

| ~2.8 | m | 4H | CH₂ (piperazine ring) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc group) |

| ~1.1 | d | 3H | CH₃ (methyl group) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ ppm) | Assignment |

| ~154.7 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ (Boc group) |

| ~53.0 | CH (piperazine ring) |

| ~46.0 | CH₂ (piperazine ring) |

| ~45.0 | CH₂ (piperazine ring) |

| ~28.5 | C(CH₃)₃ (Boc group) |

| ~19.0 | CH₃ (methyl group) |

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1420 | C-H bend (alkane) |

| ~1170 | C-N stretch |

| ~1140 | C-O stretch |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M+H]⁺ would be observed at m/z 201.16.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide array of pharmaceutical agents. Its utility stems from the strategic placement of the methyl group, which can serve as a key pharmacophoric feature or a steric element to modulate binding to a biological target. The Boc-protected nitrogen allows for facile coupling with various electrophiles, while the free secondary amine can be functionalized in subsequent synthetic steps.

Case Study: Sotorasib (AMG 510)

A prominent example of the application of (S)-tert-butyl 3-methylpiperazine-1-carboxylate is in the synthesis of Sotorasib, a first-in-class KRAS G12C inhibitor approved for the treatment of non-small cell lung cancer. In the synthesis of Sotorasib, the chiral methylpiperazine moiety is a crucial component that contributes to the overall binding affinity and efficacy of the drug.

Logical Relationship Diagram:

Caption: Role of (S)-tert-butyl 3-methylpiperazine-1-carboxylate in the synthesis of Sotorasib.

Broader Applications

Beyond oncology, derivatives of this compound are explored in various therapeutic areas:

-

Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS receptors. The methyl group can provide the necessary chirality for selective interaction with specific receptor subtypes.[1]

-

Antiviral Agents: Chiral piperazine derivatives have been investigated for their potential as antiviral agents, including inhibitors of HIV-1 entry.

-

Metabolic Diseases: This building block has been utilized in the synthesis of compounds targeting metabolic disorders.

Conclusion

This compound is a synthetically versatile and medicinally relevant building block. Its strategic combination of a chiral center, a readily functionalizable secondary amine, and a stable protecting group makes it an invaluable tool for the modern medicinal chemist. The successful application of this scaffold in approved drugs like Sotorasib underscores its importance and ensures its continued use in the discovery and development of future therapeutics.

References

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information.

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook.

- Nebe, M. M., Zinn, S., & Opatz, T. (2016).

- Golden Pharma Co.,Limited. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...

- NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook.

- Supporting Information for An Integrated Console for Capsule-Based, Fully Autom

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

Sources

Tert-butyl 3-methylpiperazine-1-carboxylate molecular weight

An In-depth Technical Guide to Tert-butyl 3-methylpiperazine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond basic data, this document elucidates the compound's strategic importance, practical synthesis, rigorous analytical validation, and critical safety protocols, grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound (often abbreviated as 1-Boc-3-methylpiperazine) is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry.[1] The molecule's utility is defined by its unique bifunctional nature: a nucleophilic secondary amine and a tert-butoxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective, sequential chemical modifications, a highly desirable trait in multi-step synthesis.

The presence of a methyl group at the 3-position introduces a chiral center, meaning the compound exists as two distinct enantiomers, (S) and (R), as well as a racemic mixture. The specific stereochemistry is often critical for achieving desired pharmacological activity and selectivity in drug candidates.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂[2][3][4] |

| Molecular Weight | 200.28 g/mol [2][3][4] |

| IUPAC Name | This compound[2] |

| CAS Number | 120737-59-9 (Racemic)[2] |

| 147081-29-6 ((S)-enantiomer)[3][5][6][7] | |

| 163765-44-4 ((R)-enantiomer)[4] | |

| Common Synonyms | 1-Boc-3-methylpiperazine; 4-N-Boc-2-methylpiperazine[2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to yellow crystalline powder or oily solid | [3][6] |

| Melting Point | 38-45 °C | [3][6] |

| Boiling Point | ~268.7 °C (Predicted) | [6] |

| Density | ~0.997 g/cm³ (Predicted) | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light and air | [3][6] |

Strategic Importance in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug design, prized for its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability.[1] The Boc protecting group on one of the nitrogen atoms is fundamental to its utility. This acid-labile group effectively "masks" the reactivity of one amine, allowing chemists to perform selective reactions on the other free secondary amine. Once the desired modification is complete, the Boc group can be cleanly removed under acidic conditions to reveal the second amine for further functionalization.

This strategic protection scheme is a cornerstone of modern synthetic chemistry, preventing unwanted side reactions and enabling the construction of complex molecular architectures with high precision.

Caption: Logical diagram of the key functional components of the molecule.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the selective N-protection of 2-methylpiperazine using di-tert-butyl dicarbonate (Boc₂O). The choice of a specific enantiomer of 2-methylpiperazine as the starting material allows for the production of the corresponding (R) or (S) product.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-methylpiperazine-1-carboxylate

This protocol is a representative procedure for Boc protection.

Materials:

-

(S)-2-Methylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Causality: The reaction is performed at 0 °C to control the exothermicity and minimize potential side reactions, ensuring selective mono-protection. Dichloromethane is an excellent solvent for both the reactant and reagent and is relatively unreactive.

-

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in dichloromethane to the cooled solution over 30-60 minutes.[6][8]

-

Causality: Slow addition prevents a rapid temperature increase and ensures the reaction proceeds smoothly. A slight excess of Boc₂O can be used to drive the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Aqueous Workup (Quenching): Once complete, quench the reaction by adding deionized water.[8] Transfer the mixture to a separatory funnel.

-

Causality: Quenching with water removes unreacted Boc₂O by hydrolysis and dissolves inorganic byproducts.

-

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2x).[8] Combine all organic phases.

-

Causality: Multiple extractions ensure maximum recovery of the product from the aqueous layer.

-

-

Washing: Wash the combined organic layer with brine.[8]

-

Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8]

-

Purification: The product, often obtained as a white solid or oil, can be used directly if purity is high or purified further by column chromatography or recrystallization if necessary.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. This compound | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 147081-29-6|(S)-tert-Butyl 3-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. (S)-1-Boc-3-methylpiperazine | 147081-29-6 [chemicalbook.com]

- 7. Synthonix, Inc > 147081-29-6 | tert-butyl (3S)-3-methylpiperazine-1-carboxylate [synthonix.com]

- 8. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

Tert-butyl (S)-3-methyl-1-piperazinecarboxylate structure

An In-Depth Technical Guide to Tert-butyl (S)-3-methyl-1-piperazinecarboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

Tert-butyl (S)-3-methyl-1-piperazinecarboxylate, commonly referred to as (S)-1-Boc-3-methylpiperazine, is a chiral heterocyclic building block of paramount importance in contemporary medicinal chemistry. Its unique stereochemistry and the versatile functionality offered by the piperazine core, masked by a readily cleavable tert-butoxycarbonyl (Boc) protecting group, make it an invaluable precursor for a multitude of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed and validated synthesis protocol, analytical characterization methodologies, and its strategic applications in the development of novel therapeutics. The content herein is curated for researchers, synthetic chemists, and drug development professionals, offering field-proven insights grounded in established scientific literature.

Molecular Profile and Physicochemical Properties

The strategic utility of Tert-butyl (S)-3-methyl-1-piperazinecarboxylate stems from its specific three-dimensional structure. The "(S)" designation at the C3 position introduces a chiral center, which is critical for achieving stereospecific interactions with biological targets. The Boc group on the N1 nitrogen serves as a crucial protecting group, deactivating its nucleophilicity and allowing for selective functionalization at the N4 position.

Chemical Structure

The chemical structure features a piperazine ring with a methyl group at the C3 position in the (S)-configuration and a tert-butoxycarbonyl group attached to the N1 nitrogen.

Caption: Chemical Structure of Tert-butyl (S)-3-methyl-1-piperazinecarboxylate.

Physicochemical Data

The compound's properties are summarized below, providing essential information for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (3S)-3-methylpiperazine-1-carboxylate | [1] |

| Synonyms | (S)-1-Boc-3-methylpiperazine, (S)-4-N-Boc-2-methylpiperazine | [1] |

| CAS Number | 147081-29-6 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | White to light yellow powder or oily solid/lump | [2] |

| Melting Point | 38-41 °C | [2] |

| Optical Rotation | [α]D²⁰ = -16 ± 2° (c=1 in 1,4-Dioxane) | [2] |

| Purity | ≥98% - ≥99% (Chiral Purity by HPLC) | [2] |

| Storage | Store at 0-8 °C in a cool, dark place | [2] |

Synthesis and Purification: A Validated Protocol

The most direct and widely adopted synthesis of Tert-butyl (S)-3-methyl-1-piperazinecarboxylate involves the chemoselective N-protection of the commercially available chiral starting material, (S)-2-methylpiperazine.

Synthesis Workflow

The process is a straightforward one-pot reaction followed by an aqueous workup and purification.

Caption: Workflow for the Synthesis of (S)-1-Boc-3-methylpiperazine.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[3]

-

Reaction Setup: Dissolve (S)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 50 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.18 eq) in DCM.

-

Causality Insight: The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction. The use of Boc anhydride is standard for installing the acid-labile Boc protecting group. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both the starting material and the reagent.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

-

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Workup - Quenching: Quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Collect the organic phase and perform a second extraction on the aqueous layer with DCM to maximize yield.

-

Workup - Washing: Combine the organic layers and wash with a saturated sodium chloride solution (brine).

-

Causality Insight: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting product, often a white solid or oil, is typically of high purity (yields of 84% or higher have been reported).[3] If necessary, further purification can be achieved via silica gel column chromatography.

Analytical Validation

To ensure the compound meets the stringent requirements for use in drug synthesis, a multi-pronged analytical approach is mandatory. This self-validating system confirms identity, purity, and, most critically, enantiomeric integrity.

Caption: Self-Validating Analytical Workflow for Quality Control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[4] The spectra should be consistent with the expected chemical shifts and coupling constants for the methyl, piperazine ring, and Boc group protons and carbons.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (200.28 g/mol ).[1] The observation of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 201.16) provides strong evidence of the compound's identity.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the most critical analytical test. It separates the (S)- and (R)-enantiomers, allowing for the precise determination of enantiomeric excess (e.e.). For use as a chiral building block, the e.e. should typically be ≥99%.[2]

Applications in Drug Discovery and Development

Tert-butyl (S)-3-methyl-1-piperazinecarboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in the subsequent deprotection of the Boc group (typically under acidic conditions) to reveal a nucleophilic secondary amine at the N1 position. This allows the chiral 3-methylpiperazine core to be incorporated into larger, more complex molecules.

This building block is instrumental in the synthesis of a range of biologically active molecules, including:

-

Anti-Cancer Agents: It is a key intermediate in the synthesis of Sotorasib, a targeted therapy for cancers with the KRAS G12C mutation.[5][6]

-

Anti-HIV Agents: The chiral piperazine moiety is found in CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection.

-

CNS-Acting Agents: Its derivatives are widely studied for their potential in treating neurological and psychiatric disorders such as depression and anxiety.[2]

-

Other Therapeutic Areas: It has been employed as a reactant in the synthesis of opioid receptor antagonists and human growth hormone secretagogue receptor antagonists for potential use in treating obesity.

The presence of the 3-methyl group can provide steric hindrance that enhances selectivity for a biological target and can improve metabolic stability and other pharmacokinetic properties of the final drug candidate.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Tert-butyl (S)-3-methyl-1-piperazinecarboxylate is classified with the following hazards:

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Tert-butyl (S)-3-methyl-1-piperazinecarboxylate is a cornerstone chiral building block for modern drug discovery. Its straightforward and high-yielding synthesis, combined with its versatile chemical handles, provides medicinal chemists with a reliable tool to introduce a key pharmacophoric element into novel drug candidates. The rigorous analytical validation required to confirm its structure and enantiopurity underscores the precision necessary in pharmaceutical development. As research continues to demand molecules with greater complexity and three-dimensionality, the strategic importance of intermediates like (S)-1-Boc-3-methylpiperazine will only continue to grow.

References

[8] PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

[9] Chemsrc. This compound. Chemsrc. Available at: [Link]

[10] PubChem. 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

[1] PubChem. (S)-1-Boc-3-methylpiperazine. National Center for Biotechnology Information. Available at: [Link]

[11] PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

[12] Google Patents. A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Available at:

[13] PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

[14] ACS Publications. Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry. Available at: [Link]

[5] PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]

[15] MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Multidisciplinary Digital Publishing Institute. Available at: [Link]

[16] Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology. Available at: [Link]

[17] ResearchGate. Preparation of chiral 2-methylpiperazine. ResearchGate. Available at: [Link]

[18] NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

[19] Amerigo Scientific. (S)-1-Boc-3-methylpiperazine (≥98%). Amerigo Scientific. Available at: [Link]

[20] Google Patents. Synthesis method of chiral piperazinone derivative. Available at:

Sources

- 1. (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR spectrum [chemicalbook.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [china-glyphosate.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS#:120737-59-9 | this compound | Chemsrc [chemsrc.com]

- 10. 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | C11H20N2O4 | CID 2756819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. (S)-1-Boc-3-methylpiperazine (≥98%) - Amerigo Scientific [amerigoscientific.com]

- 20. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of N-Boc-3-methylpiperazine

Introduction: The Strategic Importance of N-Boc-3-methylpiperazine in Modern Drug Discovery

N-Boc-3-methylpiperazine, a chiral heterocyclic compound, has emerged as a pivotal building block in contemporary drug discovery and development.[1] Its piperazine core is a privileged scaffold, frequently incorporated into pharmaceutical agents to enhance properties such as aqueous solubility and oral bioavailability.[2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens facilitates selective functionalization at the alternate nitrogen, a critical feature for the construction of diverse molecular libraries for high-throughput screening.[2] Furthermore, the methyl group at the 3-position introduces a chiral center, allowing for stereospecific interactions with biological targets, which can significantly impact a drug candidate's efficacy and safety profile.[4][5]

This technical guide provides a comprehensive examination of the core physical properties of N-Boc-3-methylpiperazine, offering field-proven insights and detailed experimental protocols for its characterization. The intended audience—researchers, scientists, and drug development professionals—will find this a valuable resource for understanding and effectively utilizing this versatile intermediate.

Physicochemical Properties: A Comparative Overview

The physical properties of N-Boc-3-methylpiperazine can vary depending on whether it is in its racemic form or as a single enantiomer, (R)- or (S)-N-Boc-3-methylpiperazine. The following table summarizes these key characteristics, compiled from authoritative sources.

| Property | Racemic N-Boc-3-methylpiperazine | (R)-N-Boc-3-methylpiperazine | (S)-N-Boc-3-methylpiperazine |

| Molecular Formula | C₁₀H₂₀N₂O₂[6] | C₁₀H₂₀N₂O₂[7] | C₁₀H₂₀N₂O₂[8] |

| Molecular Weight | 200.28 g/mol [6] | 200.28 g/mol [7] | 200.28 g/mol [8] |

| Appearance | Crystalline powder[6] | Data not available | White to light yellow powder to lump |

| Melting Point | Data not available | Data not available | 40-45 °C[9] |

| Boiling Point | 268.7 ± 15.0 °C (Predicted)[6] | Data not available | 268.7 ± 15.0 °C (Predicted)[9] |

| Density | 0.997 ± 0.06 g/cm³ (Predicted)[6] | Data not available | 0.997 ± 0.06 g/cm³ (Predicted)[9] |

| Solubility | Chloroform, DMSO, Ethyl Acetate[6] | Data not available | Data not available |

| Optical Rotation | Not applicable | Data not available | [α]/D -16±2°, c = 1 in dioxane[10] |

| CAS Number | 120737-59-9[6] | 163765-44-4[7] | 147081-29-6[8] |

Experimental Methodologies: A Practical Guide to Characterization

The accurate determination of the physical properties of N-Boc-3-methylpiperazine is paramount for its effective use in synthesis and formulation. The following sections provide detailed, step-by-step protocols for key characterization techniques, along with an explanation of the underlying scientific principles.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range often suggests the presence of impurities.

-

Sample Preparation: A small amount of finely powdered, dry N-Boc-3-methylpiperazine is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile: A rapid heating rate is initially used to determine an approximate melting range. Subsequently, a slower heating rate (1-2 °C/minute) is employed for a precise measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Expert Insight: The choice of heating rate is a critical parameter. A rapid heating rate can lead to an artificially elevated and broad melting range due to inefficient heat transfer. A slower rate ensures thermal equilibrium, providing a more accurate measurement.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile of N-Boc-3-methylpiperazine is crucial for selecting appropriate solvents for reactions, purification, and formulation.

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane) are selected.

-

Sample Addition: To 1 mL of each solvent in a separate vial, a small, accurately weighed amount of N-Boc-3-methylpiperazine (e.g., 10 mg) is added.

-

Observation: The vials are agitated at a constant temperature, and the dissolution of the solid is observed.

-

Classification: The solubility is classified based on visual inspection (e.g., soluble, partially soluble, insoluble).

Expert Insight: For quantitative solubility determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques like HPLC or UV-Vis spectroscopy. This provides precise solubility data, which is essential for formulation development.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of N-Boc-3-methylpiperazine.

¹H and ¹³C NMR are essential for confirming the chemical structure.

-

¹H NMR: The spectrum will show characteristic signals for the protons of the Boc group (a singlet at ~1.4 ppm integrating to 9 protons), the methyl group (a doublet), and the piperazine ring protons (a series of multiplets).

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbon, and the carbons of the piperazine ring.

FTIR is used to identify the functional groups present in the molecule. Key absorption bands for N-Boc-3-methylpiperazine include:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ (if the secondary amine is not fully protected).

-

C-H stretch: Bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

C=O stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹. This is a key diagnostic peak for the Boc group.

-

C-N stretch: Bands in the 1000-1350 cm⁻¹ region.

Expert Insight: When interpreting spectral data, it is crucial to compare the obtained spectra with those of the starting materials to confirm the successful installation of the Boc group and the integrity of the piperazine ring. The disappearance of the N-H stretch of the starting 2-methylpiperazine and the appearance of the strong carbamate C=O stretch are clear indicators of a successful reaction.

Caption: Workflow for Spectroscopic Characterization.

The Impact of Physical Properties on Drug Development

The physical properties of N-Boc-3-methylpiperazine have significant implications throughout the drug development pipeline:

-

Synthesis and Purification: The solubility profile dictates the choice of reaction and crystallization solvents. A well-defined melting point is a reliable indicator of purity after each synthetic step.

-

Formulation: The solid-state properties, including crystallinity and hygroscopicity, influence the choice of formulation strategy (e.g., tablets, capsules, or solutions).

-

Pharmacokinetics: The introduction of the piperazine moiety generally enhances aqueous solubility, which can lead to improved absorption and bioavailability of the final drug substance. The chirality of N-Boc-3-methylpiperazine is of paramount importance, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.[4][5]

Conclusion: A Versatile and Indispensable Synthetic Tool

N-Boc-3-methylpiperazine is a cornerstone for the synthesis of a wide array of biologically active molecules.[1] A thorough understanding and meticulous determination of its physical properties are not merely academic exercises; they are essential for ensuring the efficiency of synthetic processes, the purity of intermediates, and the ultimate quality and performance of the final active pharmaceutical ingredient. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals to confidently and effectively utilize this invaluable chiral building block.

References

- PubChem. (S)-1-Boc-3-methylpiperazine.

- Pharmaffiliates. N-Boc-N-methylpiperazine-d3. [Link]

- Google Patents. (2023). Synthesis process of (R)

- PubChem. (R)-1-Boc-3-methylpiperazine.

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ChemBK. N-1-Boc-3-Methyl Piperazine. [Link]

- Prasanthi, G., Prasad, Y. R., & Kumar, P. V. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1486. [Link]

- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (2024, April 29). [Link]

- MDPI. (2021).

- Macmillan Group, Princeton University.

- Google Patents. (2017).

- Indian Journal of Pure & Applied Physics. (2008).

- Kubochem. N-Methylpiperazine. [Link]

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- SpectraBase. (R)-(+)-1-boc-3-methylpiperazine - Optional[FTIR] - Spectrum. [Link]

- PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate.

- ACS Chemical Neuroscience. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

- National Center for Biotechnology Information. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

- ResearchGate. (2021). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cu-MCP. [Link]

- White Rose eTheses Online. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jgtps.com [jgtps.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-1-Boc-3-methylpiperazine | 147081-29-6 [chemicalbook.com]

- 10. (S)-1-Boc-3-甲基哌嗪 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide to the Solubility of tert-butyl 3-methylpiperazine-1-carboxylate

This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical industries.[1] As a derivative of piperazine, a ring system prevalent in numerous marketed drugs, this compound serves as a versatile intermediate in the synthesis of complex bioactive molecules.[2] Its structure features a piperazine core functionalized with a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a methyl group, which introduces chirality. The Boc group strategically masks one of the ring's nitrogen atoms, enabling selective functionalization at the other nitrogen, a common tactic in multi-step organic synthesis.[3]

The piperazine moiety itself is valued for its ability to form multiple hydrogen bonds, modulate acid-base constants (pKa), and influence the fat-water partition coefficients of a molecule, thereby enhancing properties like water solubility and oral bioavailability.[2] Consequently, this compound is a crucial starting material in the development of therapeutics targeting the central nervous system, including treatments for neurological and psychiatric disorders such as depression and anxiety.[1]

Understanding the solubility of this intermediate is paramount for researchers and process chemists. Solubility dictates the choice of reaction conditions, purification methods (e.g., crystallization, chromatography), and formulation strategies. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and standard methodologies for the analysis of this compound.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physical and chemical properties. The presence of the bulky, nonpolar Boc group, combined with the polar piperazine ring, creates a molecule with dual characteristics that directly influence its interaction with various solvents. The key properties for the racemic and chiral forms are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4][5] |

| Molecular Weight | 200.28 g/mol | [1][4][5] |

| Appearance | White to light yellow crystalline powder or oily solid | [1][4] |

| Melting Point | 38-46 °C | [1] |

| Boiling Point | 268.7 ± 15.0 °C (Predicted) | [4] |

| Density | 0.997 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.52 ± 0.40 (Predicted) | [4] |

| CAS Numbers | 120737-59-9 (Racemic), 147081-29-6 (S-enantiomer), 163765-44-4 (R-enantiomer) | [1][5][6] |

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is a direct consequence of its molecular structure. The Boc-protected amine is non-basic and lipophilic, while the secondary amine within the piperazine ring remains a polar, basic site capable of hydrogen bonding.

Qualitative Solubility Overview

Experimental data from various suppliers indicates a clear trend: the compound exhibits good solubility in common organic solvents but is poorly soluble in water.[4][7] This is consistent with the significant nonpolar character imparted by the C10 hydrocarbon framework and the Boc group.

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale | Source(s) |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions. | [4] |

| Dichloromethane (DCM) | Soluble | Favorable interactions with the lipophilic structure. | [7] | |

| Protic Polar | Methanol | Soluble | Can act as both H-bond donor and acceptor. | [3] |

| Water | Poorly Soluble | The large nonpolar surface area of the Boc group and alkyl chain disrupts the hydrogen-bonding network of water. | [7] | |

| Nonpolar / Weakly Polar | Ethyl Acetate | Soluble | Good balance for the molecule's mixed polarity. | [4] |

| Chloroform | Soluble | Effective at solvating moderately polar compounds. | [4][7] |

Causality: Factors Influencing Solubility

-

The Boc Group: The tert-butyl group is large and hydrophobic. It sterically shields the adjacent nitrogen and significantly increases the lipophilicity of the molecule, thereby enhancing its solubility in organic solvents like dichloromethane and ethyl acetate while decreasing its affinity for water.[8]

-

The Piperazine Ring: The unprotected secondary amine (-NH-) is a key functional group. It provides a site for hydrogen bonding, contributing to solubility in polar protic solvents. Its basicity (predicted pKa ≈ 8.5) means that in acidic aqueous solutions (pH < 7), it will be protonated to form a cationic species, which is expected to have significantly higher aqueous solubility.

-

The Methyl Group: This small alkyl group adds minorly to the overall lipophilicity but does not dramatically alter the solubility profile compared to the unsubstituted N-Boc-piperazine.

Experimental Determination of Solubility

Accurate solubility measurement is critical for any compound entering a development pipeline. Two primary methods are employed: a high-throughput kinetic assay for early-stage discovery and a more rigorous equilibrium method for definitive characterization.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is used to rapidly assess a compound's solubility from a DMSO stock solution, mimicking conditions in early drug screening.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a standard curve.

-

Aqueous Buffer Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to the DMSO solutions, typically at a 1:99 or 2:98 (DMSO:buffer) ratio. The final concentration of the compound will be lower due to this dilution.

-

Incubation & Shaking: Shake the plate at room temperature for 1.5 to 2 hours. This short incubation period is why the method is considered "kinetic," as the system may not reach true equilibrium.

-

Precipitate Removal: Filter the samples through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Analyze the clear filtrate using an appropriate method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Protocol: Thermodynamic (Shake-Flask) Equilibrium Solubility

This is the gold-standard method, providing the true equilibrium solubility of a compound. It is more time and resource-intensive.

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution & Quantification: Dilute the clear filtrate with a suitable solvent and quantify the compound's concentration using a validated analytical method like HPLC-UV.

Visualization: General Solubility Determination Workflow

Caption: Workflow for solubility determination.

Analytical Quantification and Characterization

Reliable quantification is the cornerstone of any solubility study. High-Performance Liquid Chromatography (HPLC) is the most common technique, while Nuclear Magnetic Resonance (NMR) is used for initial structural verification.

Representative Protocol: HPLC-UV Quantification

This protocol provides a robust method for separating and quantifying this compound in solution.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution:

-

Start with 95% A / 5% B.

-

Ramp to 5% A / 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Detection: Monitor the UV absorbance at a suitable wavelength (e.g., ~210 nm, where the carbamate group absorbs).

-

Calibration: Prepare a series of known concentrations of the compound in the mobile phase to generate a standard curve of peak area versus concentration.

-

Analysis: Inject the filtered and diluted samples from the solubility experiment. Determine their concentrations by comparing their peak areas to the standard curve.

Role of NMR in Structural Validation

Before any physical property measurement, it is crucial to confirm the identity and purity of the starting material. ¹H and ¹³C NMR spectroscopy are used to verify the chemical structure of this compound, ensuring that the measured solubility corresponds to the correct molecule.[2]

Visualization: Analytical Quantification Workflow

Caption: Sample analysis via HPLC-UV.

Safety and Handling Considerations

As a laboratory chemical, this compound requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

-